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Compound of Interest

Compound Name: N3-D-Dap(Boc)-OH

CAS No.: 1630044-08-4

Cat. No.: B6350677 Get Quote

Executive Summary & Product Utility
N3-D-Dap(Boc)-OH ((2R)-2-azido-3-[(tert-butoxycarbonyl)amino]propanoic acid) is a critical

non-canonical amino acid used primarily in the synthesis of protease-resistant peptidomimetics

and "Click" chemistry (CuAAC) applications.[1]

Unlike standard L-amino acids, the D-configuration confers resistance to enzymatic

degradation, while the

-azido group serves as a bio-orthogonal handle. The

-Boc protection ensures orthogonality during Solid Phase Peptide Synthesis (SPPS).

This guide compares High-Fidelity Grade reagents against Standard Synthetic Grade

alternatives. Inadequate verification often leads to the inclusion of elimination byproducts

(dehydro-alanine derivatives) or enantiomeric impurities, which can catastrophically fail

downstream bio-conjugation or alter biological activity.[1]

Comparative Analysis: High-Fidelity vs. Standard
Grade
The primary challenge in synthesizing N3-D-Dap(Boc)-OH via diazo transfer is preventing

-elimination.
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Feature
High-Fidelity Grade

(Target)

Standard Synthetic

Grade (Alternative)
Impact on Research

Purity
>98% (Chemically &

Optically)
~90-95%

Lower coupling

efficiency; truncation

sequences.

Key Impurity None detectable -Unsaturated

(Elimination)

Irreversible Michael

addition during

peptide synthesis.[1]

Stereochemistry
D-Enantiomer (>99%

ee)

Racemic or L-

contaminated

Loss of proteolytic

resistance; inactive

biological binding.

Residual Solvent <0.5% High (EtOAc/DCM)

Interferes with precise

weighing for molar

equivalents.[1]

Structural Verification & NMR Data
Chemical Structure & Numbering[2][3]

IUPAC Name: (2R)-2-azido-3-[(tert-butoxycarbonyl)amino]propanoic acid[1]

Formula:

MW: 244.25 g/mol

H NMR Verification Protocol (Self-Validating)
Solvent: DMSO-d6 (Preferred for polar amino acids; prevents aggregation). Frequency: 400

MHz or higher. Reference: Residual DMSO quintet at 2.50 ppm.

Standard Spectral Data Table
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Assignment (ppm) Multiplicity Integration
Coupling (

)

Validation
Logic

COOH 12.8 - 13.2 Broad Singlet 1H -

Disappears

with

shake.

Confirms free

acid.

-NH (Boc) 6.95 - 7.10 Triplet / Br 1H ~5-6 Hz

Confirms

side-chain

protection

integrity.

-CH 3.95 - 4.15 dd or t 1H ~5-7 Hz

Critical

Diagnostic: If

shifted >5.5

ppm,

indicates

elimination

(alkene).

-CH 3.20 - 3.45 Multiplet 2H -

Often

overlaps with

in DMSO;

check

integration

carefully.

Boc-CH 1.38 - 1.40 Singlet 9H -

Sharp singlet.

Integration

reference (set

to 9.00).

Impurity Flags (Red Flags)
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Signal at ~5.5 - 6.5 ppm: Indicates Dehydro-alanine derivative (elimination product). Reject

batch.

Split Boc Signal (e.g., 1.38 & 1.42): Indicates Racemization (presence of L-isomer) or

Rotamers (confirm by heating to 45°C; if peaks merge, it is rotamers; if not, it is impurity).[1]

C NMR Key Shifts
Carbonyls: ~171 ppm (COOH), ~155 ppm (Carbamate).[1]

-Carbon: ~60-62 ppm (attached to

).

-Carbon: ~40-42 ppm.

Boc: ~78 ppm (Quaternary C), ~28 ppm (CH

).[1]

Visualized Verification Workflow
The following diagram outlines the logical flow for verifying the reagent before committing it to

expensive solid-phase synthesis.
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Crude/Vendor Sample
N3-D-Dap(Boc)-OH

Solubility Check
(DMSO-d6)

1H NMR Acquisition
(400 MHz+)

Check 5.5-6.5 ppm region
(Alkene Protons?)

Check 1.4 ppm
(Single Peak?)

No

REJECT:
Elimination Impurity
(Dehydro-alanine)

Yes

Check 3.9-4.2 ppm
(Integration 1:9 vs Boc?)

Single Peak

REJECT:
Racemic/Impure

Split Peak

Ratio Mismatch

PASS:
High-Fidelity Reagent

Ratio 1:9
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Caption: Logical decision tree for NMR-based batch release. Red nodes indicate critical failure

points common in commercial samples.

Advanced Verification: Stereochemistry & IR
While NMR confirms chemical structure, it cannot distinguish D/L enantiomers in an achiral

environment.

Polarimetry (Optical Rotation)[4][5]
Method: Dissolve 10 mg in 1 mL MeOH or DMF.

Expectation: D-amino acids typically exhibit opposite rotation to their L-counterparts.

Reference Value: For N3-L-Dap(Boc)-OH,

is typically negative (e.g., -15° to -25° depending on solvent).[1]

Target for N3-D-Dap(Boc)-OH: Expect Positive (+) rotation (or opposite to the L-standard).[1]

[2]

Note: Always run a known standard if available, as specific rotation is highly

concentration/solvent dependent.[1]

Infrared Spectroscopy (FT-IR)
Diagnostic Band:Azide Asymmetric Stretch (

).

Wavenumber:2100 – 2120 cm

.[1]

Intensity: Strong/Sharp.

Absence: Indicates reduction to amine or decomposition.

Experimental Protocol: Sample Preparation

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.scienceopen.com/document_file/f3c77e2c-d0cf-4145-88ed-bedbc66698e0/PubMedCentral/f3c77e2c-d0cf-4145-88ed-bedbc66698e0.pdf
https://www.benchchem.com/product/b6350677?utm_src=pdf-body
https://www.scienceopen.com/document_file/f3c77e2c-d0cf-4145-88ed-bedbc66698e0/PubMedCentral/f3c77e2c-d0cf-4145-88ed-bedbc66698e0.pdf
https://iptek.its.ac.id/index.php/jfa/article/download/909/756
https://www.scienceopen.com/document_file/f3c77e2c-d0cf-4145-88ed-bedbc66698e0/PubMedCentral/f3c77e2c-d0cf-4145-88ed-bedbc66698e0.pdf
https://www.scienceopen.com/document_file/f3c77e2c-d0cf-4145-88ed-bedbc66698e0/PubMedCentral/f3c77e2c-d0cf-4145-88ed-bedbc66698e0.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b6350677?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


To ensure the "Self-Validating" nature of the NMR (where integration ratios match exactly),

precise sample preparation is required.

Drying: Dry the sample in a vacuum desiccator over

for 4 hours to remove residual water/solvent that might obscure the

-proton region.

Solvent: Use DMSO-d6 (99.9% D). Avoid

as polar amino acids often aggregate, causing line broadening that masks impurity splitting.
[1]

Concentration: Prepare ~10-15 mg in 0.6 mL solvent.

Acquisition:

Pulse angle: 30°.

Relaxation delay (D1): >2.0 seconds (essential for accurate integration of the Boc

methyls).

Scans: 16-32.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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